
德拉扎替尼
描述
德拉扎替尼是一种口服生物利用度高的多激酶抑制剂,对成纤维细胞生长因子受体亚型 1、2 和 3 具有强效活性。 它在治疗各种癌症,特别是那些具有成纤维细胞生长因子受体基因融合、扩增和突变的癌症中显示出显著的治疗潜力 .
科学研究应用
德拉扎替尼具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究其对细胞增殖、分化和凋亡的影响。
作用机制
德拉扎替尼通过抑制成纤维细胞生长因子受体亚型 1、2 和 3 的活性发挥作用。这种抑制会破坏成纤维细胞生长因子受体介导的信号转导途径,导致肿瘤细胞增殖、血管生成和存活减少。 分子靶标包括成纤维细胞生长因子受体酪氨酸激酶,它们在肿瘤生长和进展中起着至关重要的作用 .
类似化合物:
培米加替尼: 另一种成纤维细胞生长因子受体抑制剂,具有类似的效力,但选择性特征不同。
厄达替尼: 一种泛成纤维细胞生长因子受体抑制剂,对成纤维细胞生长因子受体亚型具有更广泛的活性。
德拉扎替尼的独特之处: 德拉扎替尼的独特之处在于它可以双重抑制成纤维细胞生长因子受体和集落刺激因子受体-1,通过靶向肿瘤细胞和肿瘤微环境来增强其抗肿瘤活性。 这种双重抑制使德拉扎替尼成为与免疫检查点抑制剂联合治疗的有希望的候选药物 .
生化分析
Biochemical Properties
Derazantinib plays a significant role in biochemical reactions by inhibiting FGFR1, FGFR2, and FGFR3 kinases . It also inhibits colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2) . These interactions lead to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival. Derazantinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling .
Cellular Effects
Molecular Mechanism
At the molecular level, Derazantinib exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, leading to reduced cell proliferation and survival . Derazantinib also inhibits CSF1R, which plays a role in the recruitment and function of tumor-associated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, Derazantinib has demonstrated stability and sustained inhibitory effects over time . Long-term studies have shown that it maintains its efficacy in inhibiting FGFR signaling and reducing tumor growth in various cancer models . Treatment-related adverse events such as fatigue, eye toxicity, and hyperphosphatemia have been observed .
Dosage Effects in Animal Models
In animal models, the effects of Derazantinib vary with different dosages. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with a higher incidence of adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FGFR signaling .
Metabolic Pathways
Derazantinib is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . It undergoes hepatic metabolism and is primarily excreted through the liver . The inhibition of FGFR signaling by Derazantinib affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Derazantinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of Derazantinib is influenced by its binding affinity to FGFRs and other kinases .
Subcellular Localization
Derazantinib localizes to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of Derazantinib is crucial for its inhibitory effects on FGFR signaling and tumor growth .
准备方法
合成路线和反应条件: 德拉扎替尼通过多步合成过程合成,包括形成苯并喹唑啉核心,然后引入各种取代基。关键步骤包括:
- 通过环化反应形成苯并喹唑啉核心。
- 通过亲核取代引入氟苯基。
- 通过还原胺化连接甲氧基乙基氨基。
工业生产方法: 德拉扎替尼的工业生产涉及优化合成路线以实现大规模生产。这包括:
- 使用高产率反应来最大限度地减少浪费。
- 实施连续流动化学以提高反应效率。
- 使用结晶和色谱技术纯化最终产物 .
化学反应分析
反应类型: 德拉扎替尼经历各种化学反应,包括:
氧化: 德拉扎替尼可以被氧化形成亚砜和砜。
还原: 还原反应可以将硝基转化为胺。
取代: 亲核取代反应在苯并喹唑啉核心上引入不同的取代基。
常见试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸。
还原: 硼氢化钠或氢化铝锂。
取代: 在碱性条件下使用卤代烷烃或卤代芳烃。
主要形成的产物:
- 氧化产物包括亚砜和砜。
- 还原产物包括伯胺和仲胺。
- 取代产物根据引入的取代基而有所不同 .
相似化合物的比较
Pemigatinib: Another fibroblast growth factor receptor inhibitor with similar potency but different selectivity profiles.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor with broader activity against fibroblast growth factor receptor subtypes.
Infigratinib: A selective fibroblast growth factor receptor inhibitor with a focus on fibroblast growth factor receptor 2
Uniqueness of Derazantinib: Derazantinib is unique due to its dual inhibition of fibroblast growth factor receptor and colony-stimulating factor receptor-1, which enhances its anti-tumor activity by targeting both tumor cells and the tumor microenvironment. This dual inhibition makes derazantinib a promising candidate for combination therapies with immune checkpoint inhibitors .
属性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Derazantinib?
A: Derazantinib primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].
Q2: Does Derazantinib target any other kinases besides FGFRs?
A: Yes, Derazantinib also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].
Q3: What is the significance of Derazantinib's inhibitory activity against CSF1R?
A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, Derazantinib may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].
Q4: What is the molecular formula and weight of Derazantinib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Derazantinib. For detailed structural information, please refer to relevant chemical databases or patents.
Q5: Which cancer types have shown potential sensitivity to Derazantinib in preclinical studies?
A: Preclinical studies have demonstrated the antitumor activity of Derazantinib in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].
Q6: What is the relationship between FGFR expression and Derazantinib efficacy in gastric cancer models?
A: Research suggests a strong correlation between FGFR gene expression and Derazantinib efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to Derazantinib [].
Q7: Has Derazantinib shown any synergistic effects with other chemotherapeutic agents?
A: Preclinical studies revealed that Derazantinib synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when Derazantinib was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].
Q8: What clinical trials have been conducted with Derazantinib?
A8: Several clinical trials have investigated Derazantinib's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:
- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].
- FIDES-02: A Phase Ib/II study evaluating Derazantinib as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].
Q9: What are the potential mechanisms of resistance to Derazantinib?
A9: Although research on Derazantinib resistance is ongoing, some insights are emerging:
- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in Derazantinib-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.
- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including Derazantinib, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.
Q10: What are the future directions for research on Derazantinib?
A10: Future research on Derazantinib could focus on:
Q11: What analytical methods have been used to study Derazantinib?
A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine Derazantinib concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying Derazantinib levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




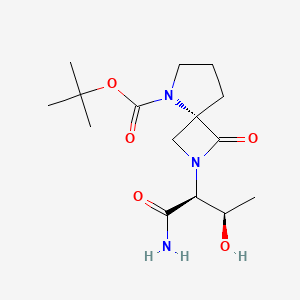
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
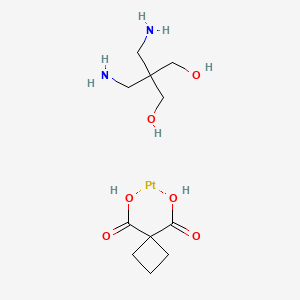
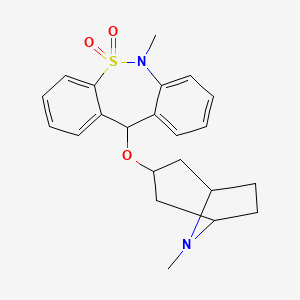
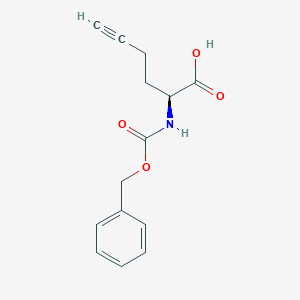
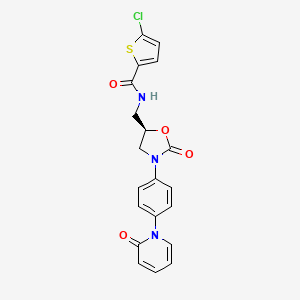
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
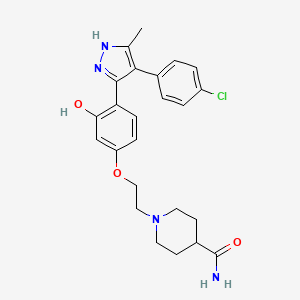
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
